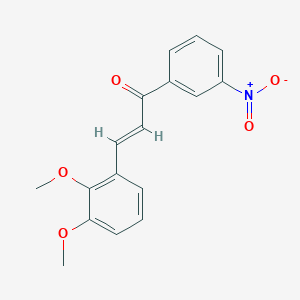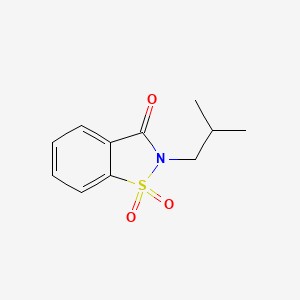
(2E)-3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Übersicht
Beschreibung
(2E)-3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15NO5 and its molecular weight is 313.30 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)-2-propen-1-one is 313.09502258 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
MLS000684566, also known as Ramucirumab , is a human monoclonal antibody (IgG1) that targets the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 is a type II trans-membrane tyrosine kinase receptor expressed on endothelial cells .
Mode of Action
Ramucirumab binds to VEGFR2, preventing the binding of its ligands (VEGF-A, VEGF-C, and VEGF-D) . This prevents VEGF-stimulated receptor phosphorylation and downstream ligand-induced proliferation, permeability, and migration of human endothelial cells . VEGFR stimulation also mediates downstream signaling required for angiogenesis and is postulated to be heavily involved in cancer progression .
Biochemical Pathways
The binding of Ramucirumab to VEGFR2 blocks all VEGF ligands from binding to it . This inhibits the VEGF-stimulated receptor phosphorylation and downstream signaling required for angiogenesis . Angiogenesis is a critical process in cancer progression as it promotes the growth of blood vessels that supply nutrients to cancer cells .
Result of Action
The result of Ramucirumab’s action is the inhibition of angiogenesis, which is the formation of new blood vessels . By blocking the VEGF ligands from binding to VEGFR2, it prevents the proliferation, permeability, and migration of human endothelial cells . This can lead to a decrease in the blood supply to solid tumors, potentially inhibiting their growth .
Action Environment
It’s worth noting that many drugs’ effectiveness can be influenced by a variety of environmental factors such as temperature, humidity, and ph
Eigenschaften
IUPAC Name |
(E)-3-(2,3-dimethoxyphenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-22-16-8-4-5-12(17(16)23-2)9-10-15(19)13-6-3-7-14(11-13)18(20)21/h3-11H,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFMVUZUVRTZJF-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{4-[4-(methylsulfonyl)benzyl]piperazin-1-yl}quinoline](/img/structure/B3906338.png)
![(5Z)-2-amino-5-[(2,4-dimethoxy-5-nitrophenyl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B3906339.png)
![N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide](/img/structure/B3906345.png)
![methyl 4-[5-[(Z)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]furan-2-yl]benzoate](/img/structure/B3906352.png)
![(E)-N-({3-METHOXY-4-[(5-NITROPYRIDIN-2-YL)OXY]PHENYL}METHYLIDENE)HYDROXYLAMINE](/img/structure/B3906358.png)
![3-[4-(allyloxy)phenyl]-1-(4-fluorophenyl)-2-propen-1-one](/img/structure/B3906366.png)
![1-[5-hydroxy-3-pyridin-3-yl-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B3906370.png)
![2-{(E)-[2-(4-tert-butyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}pyridine](/img/structure/B3906377.png)
![(2-chloro-4-{[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B3906385.png)
![5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3906395.png)
![N'-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B3906406.png)
![ethyl 4-[(3,5-diethoxybenzoyl)amino]benzoate](/img/structure/B3906423.png)
![N-{4-[(furan-2-ylcarbonyl)amino]-3-methylphenyl}-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B3906434.png)
